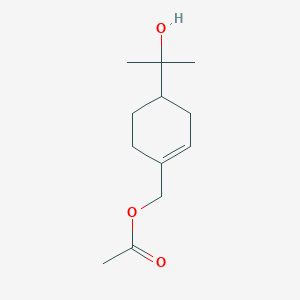

4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate

Cat. No. B8458169

Key on ui cas rn:

97259-73-9

M. Wt: 212.28 g/mol

InChI Key: JMAPFTCRWRSIHL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05994598

Procedure details

Heated solutions of dimethyl sulfoxide (DMSO) can dehydrate secondary or tertiary alcohols. Heating 65 grams of alcohol (E) (0.30 moles) in 65 ml of DMSO at 190° C. for ninety minutes resulted in the rapid formation of acetates (B) and (G). The reaction mixture was cooled to 0° C. and then poured into an equal volume of water. The resulting mixture was then extracted with three 200 ml portions of tert-butyl methyl ether. The combined ethereal extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 52 grams of a crude oil. NMR analysis indicated this oil to consist of a 5:1 mixture of (B) to (G) respectively. Although the dehydration yield was consistently greater than 85%, hot DMSO generated various foul smelling vapors that could not be identified nor prevented. The addition of inorganic bases such as barium or calcium oxide suppressed the decomposition of dimethyl sulfoxide but also retarded the rate of dehydration. This reaction is amenable to a large scale process that is in quantities greater than 250 grams.

[Compound]

Name

tertiary alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

alcohol

Quantity

65 g

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH2:5][C:6]1[CH2:11][CH2:10][CH:9]([C:12](O)([CH3:14])[CH3:13])[CH2:8][CH:7]=1)(=[O:3])[CH3:2]>CS(C)=O>[CH3:14][C:12]([CH:9]1[CH2:8][CH:7]=[C:6]([CH2:5][O:4][C:1]([CH3:2])=[O:3])[CH2:11][CH2:10]1)=[CH2:13]

|

Inputs

Step One

[Compound]

|

Name

|

tertiary alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

alcohol

|

|

Quantity

|

65 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC1=CCC(CC1)C(C)(C)O

|

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1CCC(=CC1)COC(=O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |